8-Benzyloxyquinoline
Overview
Description
8-Benzyloxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound features a quinoline core with a benzyloxy group attached at the 8th position. The presence of the benzyloxy group enhances the compound’s chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
The primary targets of 8-Benzyloxyquinoline are yet to be definitively identified. It is known that 8-hydroxyquinoline derivatives, which include this compound, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Mode of Action
It is suggested that 8-hydroxyquinoline derivatives act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Benzylisoquinoline alkaloids (bias), which include 8-hydroxyquinoline derivatives, are known to have diverse biological activities and are involved in various biochemical pathways
Pharmacokinetics
Drug likeness parameters, which indicate whether a molecule possesses suitable adme properties, are important considerations in drug development
Result of Action
One study showed that a derivative of 8-hydroxyquinoline caused cytoplasmic vacuolation mediated cell death in breast cancer cells . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
It is known that soil factors can mediate the allelopathic activities of chemicals, including 8-hydroxyquinoline
Biochemical Analysis
Biochemical Properties
8-Benzyloxyquinoline plays a crucial role in biochemical reactions, particularly in its interactions with metal ions and enzymes. This compound is known to form stable complexes with metal ions such as copper, zinc, and iron, which can influence various enzymatic activities. For instance, this compound can chelate metal ions, thereby modulating the activity of metalloenzymes. Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions. Moreover, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively modulate biological processes. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the biological activity and toxicity of this compound. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for understanding the cellular mechanisms of action and potential therapeutic applications of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-benzyloxyquinoline typically involves the reaction of 8-hydroxyquinoline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyloxyquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group, yielding 8-hydroxyquinoline.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives with aldehyde or carboxylic acid groups.
Reduction: 8-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzyloxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the benzyloxy group but shares similar chemical properties and applications.
8-Methoxyquinoline: Features a methoxy group instead of a benzyloxy group, resulting in different reactivity and applications.
5,7-Diiodo-8-benzyloxyquinoline: Contains additional iodine atoms, which can alter its chemical behavior and applications.
Uniqueness of 8-Benzyloxyquinoline: The presence of the benzyloxy group in this compound provides unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
8-phenylmethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKXDKOMIEEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233084 | |
Record name | 8-Benzyloxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84165-42-4 | |
Record name | 8-Benzyloxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084165424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Benzyloxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-BENZYLOXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O45JCJ3JLI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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